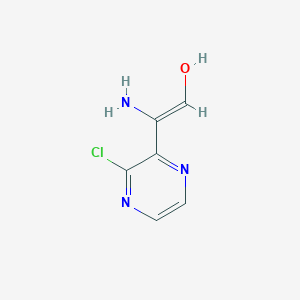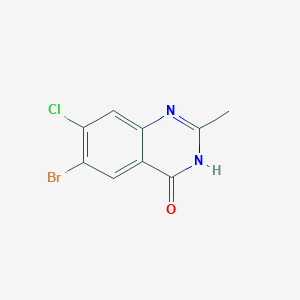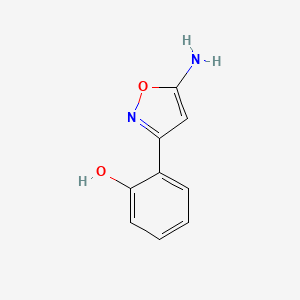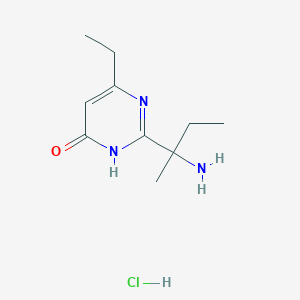
2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride
Overview
Description
“2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride” is a chemical compound with the CAS Number: 1333944-77-6 . It has a molecular weight of 231.73 and its IUPAC name is 2-(1-amino-1-methylpropyl)-6-ethyl-4(3H)-pyrimidinone hydrochloride . It is also known as A-366 or NSC-750854.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O.ClH/c1-4-7-6-8(14)13-9(12-7)10(3,11)5-2;/h6H,4-5,11H2,1-3H3,(H,12,13,14);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature and other physical properties were not specified in the search results.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives of 3,4-dihydropyrimidin-2-one, including compounds related to 2-(2-aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride, have been extensively studied. For instance, Dey et al. (2022) reported on the synthesis of various 3,4-dihydropyrimidin-2-one derivatives and their pharmacological properties, including antimicrobial and antioxidant activities (Dey et al., 2022). Similarly, synthesis methods for other related compounds have been described by authors like Juaristi and Escalante (1993) and Sukach et al. (2006) (Juaristi & Escalante, 1993); (Sukach et al., 2006).
Biological Activities
The biological activities of compounds structurally similar to 2-(2-aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride have been a topic of research. For example, Gangjee et al. (2003) explored compounds as potential inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential as antitumor agents (Gangjee et al., 2003). Additionally, studies by Saraç et al. (2007) and Liu et al. (2019) have evaluated the antitumor and anticancer activities of similar dihydropyrimidinone compounds (Saraç et al., 2007); (Liu et al., 2019).
Antimicrobial and Antioxidant Properties
Research has also focused on the antimicrobial and antioxidant properties of these compounds. George et al. (2010) reported on the synthesis of various 3,4-dihydropyrimidin-2-one derivatives and their evaluation for antioxidant activity (George et al., 2010).
Additional Applications
Other studies have investigated the use of 3,4-dihydropyrimidin-2-one derivatives in diverse areas such as synthesis under microwave irradiation, described by Leyva-Acuña et al. (2020), and the synthesis and structural studies of uracil derivatives by Liu et al. (2014) (Leyva-Acuña et al., 2020); (Liu et al., 2014).
properties
IUPAC Name |
2-(2-aminobutan-2-yl)-4-ethyl-1H-pyrimidin-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-4-7-6-8(14)13-9(12-7)10(3,11)5-2;/h6H,4-5,11H2,1-3H3,(H,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBISDYAEHXQQDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C(C)(CC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminobutan-2-yl)-6-ethyl-3,4-dihydropyrimidin-4-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



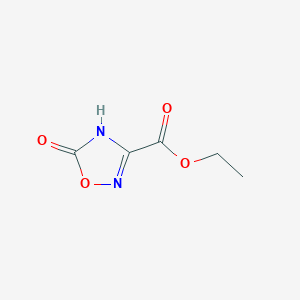
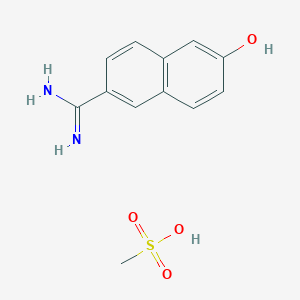
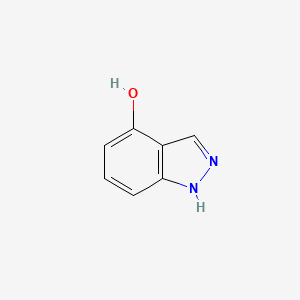
![2-Bromo-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-nitrobenzenol](/img/structure/B1384439.png)

![3-(4-bromophenyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1384441.png)

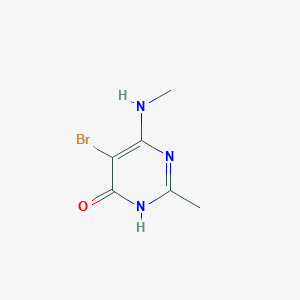
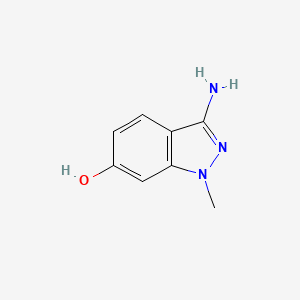
![4-[5-(2-Cyclopentylethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384450.png)
![3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384453.png)
